molecular formula C24H51AsO2 B14004375 Didodecylarsinic acid CAS No. 6727-97-5

Didodecylarsinic acid

Cat. No.: B14004375
CAS No.: 6727-97-5
M. Wt: 446.6 g/mol
InChI Key: HDPOPKXKWJWXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didodecylarsinic acid is an organoarsenic compound characterized by two dodecyl (12-carbon) alkyl chains bonded to an arsenic atom, forming the structure $ \text{(C}{12}\text{H}{25}\text{)}_2\text{As(O)OH} $. This compound belongs to the dialkylarsinic acid family, where arsenic is in the +3 oxidation state and coordinated to oxygen. Its long hydrophobic alkyl chains impart unique solubility and reactivity profiles, distinguishing it from shorter-chain analogs.

Properties

CAS No.

6727-97-5

Molecular Formula

C24H51AsO2

Molecular Weight

446.6 g/mol

IUPAC Name

didodecylarsinic acid

InChI

InChI=1S/C24H51AsO2/c1-3-5-7-9-11-13-15-17-19-21-23-25(26,27)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,26,27)

InChI Key

HDPOPKXKWJWXTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[As](=O)(CCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Didodecylarsinic acid can be synthesized through the reaction of dodecylmagnesium bromide with arsenic trioxide, followed by hydrolysis. The reaction typically involves the following steps:

  • Preparation of dodecylmagnesium bromide by reacting dodecyl bromide with magnesium in anhydrous ether.
  • Reaction of dodecylmagnesium bromide with arsenic trioxide to form didodecylarsine.
  • Hydrolysis of didodecylarsine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Didodecylarsinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic(V) compounds.

    Reduction: Reduction reactions can convert it back to didodecylarsine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxyl group.

Major Products:

    Oxidation: Arsenic(V) derivatives.

    Reduction: Didodecylarsine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Didodecylarsinic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Studies have explored its potential as an antimicrobial agent.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting cancer cells.

    Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of didodecylarsinic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key enzymes and cellular processes, making it a potential candidate for antimicrobial and anticancer applications. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility
Didodecylarsinic acid Not reported $ \text{C}{24}\text{H}{51}\text{AsO}_2 $ ~464.6 (estimated) Data limited Low (hydrophobic chains)
Dimethylarsinic acid 75-60-5 $ \text{C}2\text{H}7\text{AsO}_2 $ 138.0 192–195 Highly soluble
Dioctylarsinic acid Not reported $ \text{C}{16}\text{H}{35}\text{AsO}_2 $ ~318.3 (estimated) Data limited Moderate in organic solvents

Key Observations :

  • Chain Length and Solubility : Longer alkyl chains (e.g., dodecyl) reduce water solubility due to increased hydrophobicity, whereas shorter chains (e.g., methyl) enhance aqueous solubility .
  • Melting Points : Shorter-chain analogs like dimethylarsinic acid exhibit higher melting points, likely due to stronger intermolecular forces in crystalline structures.

Toxicity and Environmental Impact

Compound Acute Toxicity (LD50, oral rat) Environmental Persistence Applications
This compound Not reported High (hydrophobic stability) Industrial surfactants (inferred)
Dimethylarsinic acid 700–1200 mg/kg Moderate Herbicides, research chemicals
Dioctylarsinic acid Data limited Moderate Niche chemical synthesis

Key Observations :

  • Toxicity: Dimethylarsinic acid (cacodylic acid) is a well-studied herbicide with moderate toxicity, while data on this compound remain sparse.
  • Environmental Impact : Hydrophobic compounds like this compound are likely persistent in soil and sediments, posing long-term ecological risks .

Reactivity and Functional Behavior

  • Acid-Base Properties : Dialkylarsinic acids are weak acids, with pKa values influenced by alkyl substituents. Dimethylarsinic acid has a pKa of ~6.2, whereas this compound is expected to be less acidic due to electron-donating alkyl groups .
  • Coordination Chemistry : Shorter-chain analogs form complexes with metals (e.g., iron, copper), but the bulky dodecyl chains in this compound may hinder such interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.